N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide
Description
N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide is a thieno[3,2-d]pyrimidinone derivative with a substituted acetamide moiety. Key structural features include:
- Thieno[3,2-d]pyrimidinone core: A bicyclic system with two ketone groups (2,4-dioxo) that may participate in hydrogen bonding .
Properties
Molecular Formula |
C21H18ClN3O3S2 |
|---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C21H18ClN3O3S2/c1-23(15-5-2-4-14(22)12-15)18(26)13-25-17-8-11-30-19(17)20(27)24(21(25)28)9-7-16-6-3-10-29-16/h2-6,8,10-12H,7,9,13H2,1H3 |
InChI Key |
KOHJYTXPUCDTQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)C(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,2-d]pyrimidinone Derivatives
N-(2-Chloro-4-methylphenyl)-2-(4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl)acetamide (CAS 1105223-65-1)
- Core structure: Shares the thieno[3,2-d]pyrimidinone scaffold but lacks the 2,4-dioxo groups.
- Substituents :
- 2-Chloro-4-methylphenyl group (vs. 3-chlorophenyl-N-methyl in the target).
- Phenyl group at position 7 (vs. thiophen-2-yl ethyl at position 3 in the target).
- Pharmacological implications : The phenyl group at position 7 may enhance aromatic interactions, while the absence of N-methylation may increase polarity.
N-(3-Chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide (CAS 866350-09-6)
- Core structure: Chromeno[2,3-d]pyrimidine (vs. thieno[3,2-d]pyrimidinone in the target).
- Substituents :
- 4-Methoxyphenyl group on the pyrimidine ring (electron-donating vs. thiophen-2-yl ethyl in the target).
- Sulfanyl linker (vs. carbonyl groups in the target).
- Functional impact: The chromeno-pyrimidine core may alter planarity and stacking behavior, while the sulfanyl group could influence redox properties.
Acetamide Derivatives with Heterocyclic Moieties
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Core structure : Simple acetamide with a thiazol ring.
- Key differences: Lacks the bicyclic thieno-pyrimidinone system.
N-(dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamides
- Core structure : Hydrazinecarbothioamide with pyridine and dimethylphenyl groups.
- Activity : Exhibited IC₅₀ = 0.8 µM against MCF-7 breast cancer cells, comparable to doxorubicin.
- Structural contrast: The target compound’s thieno-pyrimidinone core may offer different binding modes compared to hydrazinecarbothioamides.
Data Table: Structural and Functional Comparison
*Calculated based on CAS 1105223-65-1 data.
Research Findings and Implications
Pharmacological Potential
- Anticancer activity : The thiophen-2-yl ethyl group in the target may mimic the pyridin-2-ylmethylidene moiety in , suggesting possible antiproliferative effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
